Cas no 1227048-78-3 (Methyl 2-amino-5-iodonicotinate)

Methyl 2-amino-5-iodonicotinate 化学的及び物理的性質
名前と識別子
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- Methyl 2-amino-5-iodonicotinate
- 2-AMino-5-iodo-nicotinic acid Methyl ester
- Methyl 2-amino-5-iodonicotite
- methyl 2-amino-5-iodopyridine-3-carboxylate
- BC256321
- AK136170
- ST2401991
- 3-Pyridinecarboxylic acid, 2-amino-5-iodo-, methyl ester
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- MDL: MFCD20266452
- インチ: 1S/C7H7IN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10)
- InChIKey: HUTQNYUTHDVISB-UHFFFAOYSA-N
- ほほえんだ: IC1C([H])=NC(=C(C(=O)OC([H])([H])[H])C=1[H])N([H])[H]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 177
- トポロジー分子極性表面積: 65.2
Methyl 2-amino-5-iodonicotinate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P280-P305+P351+P338-P310
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
Methyl 2-amino-5-iodonicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A248967-5g |
Methyl 2-amino-5-iodonicotinate |
1227048-78-3 | 98% | 5g |
$94.0 | 2024-04-25 | |
TRC | M333158-50mg |
Methyl 2-Amino-5-iodonicotinate |
1227048-78-3 | 50mg |
$ 50.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111846-5g |
Methyl 2-amino-5-iodonicotinate |
1227048-78-3 | 98% | 5g |
¥801.00 | 2024-08-09 | |
Ambeed | A248967-1g |
Methyl 2-amino-5-iodonicotinate |
1227048-78-3 | 98% | 1g |
$19.0 | 2024-04-25 | |
Ambeed | A248967-100mg |
Methyl 2-amino-5-iodonicotinate |
1227048-78-3 | 98% | 100mg |
$5.0 | 2024-04-25 | |
TRC | M333158-100mg |
Methyl 2-Amino-5-iodonicotinate |
1227048-78-3 | 100mg |
$ 70.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OR963-250mg |
Methyl 2-amino-5-iodonicotinate |
1227048-78-3 | 98% | 250mg |
455CNY | 2021-05-08 | |
abcr | AB439064-250 mg |
Methyl 2-amino-5-iodonicotinate; . |
1227048-78-3 | 250mg |
€102.70 | 2023-06-16 | ||
eNovation Chemicals LLC | D520913-5g |
Methyl 2-amino-5-iodonicotinate |
1227048-78-3 | 95% | 5g |
$500 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111846-1g |
Methyl 2-amino-5-iodonicotinate |
1227048-78-3 | 98% | 1g |
¥202.00 | 2024-08-09 |
Methyl 2-amino-5-iodonicotinate 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
Methyl 2-amino-5-iodonicotinateに関する追加情報
Methyl 2-amino-5-iodonicotinate (CAS No. 1227048-78-3): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-amino-5-iodonicotinate (CAS No. 1227048-78-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile applications as an intermediate in the synthesis of various bioactive molecules. This compound, characterized by its unique structural features, plays a crucial role in the development of novel therapeutic agents, particularly in the domain of anticancer and antimicrobial drugs. The presence of both amino and iodine substituents makes it a valuable building block for further chemical modifications, enabling the creation of complex molecular architectures with tailored biological activities.
The chemical structure of Methyl 2-amino-5-iodonicotinate consists of a nicotinic acid derivative with an iodine atom at the 5-position and an amino group at the 2-position, coupled with a methyl ester group. This configuration provides a high degree of reactivity, making it amenable to various synthetic transformations such as nucleophilic substitution, cross-coupling reactions, and condensation reactions. These properties are particularly advantageous in medicinal chemistry, where the ability to modify specific functional groups is essential for optimizing drug efficacy and pharmacokinetic profiles.
In recent years, there has been a surge in research focused on developing novel small-molecule inhibitors targeting specific enzymatic pathways involved in cancer progression. Methyl 2-amino-5-iodonicotinate has emerged as a critical intermediate in the synthesis of such inhibitors. For instance, studies have demonstrated its utility in constructing kinase inhibitors that selectively bind to aberrantly activated tyrosine kinases, which are often implicated in oncogenic signaling pathways. The iodine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl or heteroaryl groups that can enhance binding affinity and selectivity.
Moreover, the amino group at the 2-position provides a site for further functionalization, enabling the attachment of pharmacophoric moieties through amide or urea linkages. This flexibility has been exploited in the design of antimicrobial agents targeting bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription, making them attractive targets for developing novel antibiotics. The incorporation of Methyl 2-amino-5-iodonicotinate into these drug candidates has led to compounds with improved potency and reduced resistance profiles.
The growing interest in Methyl 2-amino-5-iodonicotinate is also reflected in its application as a precursor for synthesizing bioconjugates and prodrugs. By leveraging its reactive sites, researchers have been able to create molecules that undergo enzymatic or chemical activation in vivo, releasing active therapeutic agents at targeted sites. This approach has shown promise in enhancing drug delivery systems, particularly for payloads used in immunotherapy and gene therapy.
Advances in synthetic methodologies have further expanded the utility of Methyl 2-amino-5-iodonicotinate. Recent developments in transition-metal catalysis have enabled more efficient and scalable routes to derivatives of this compound. For example, copper-catalyzed iodination strategies have been employed to introduce additional iodine atoms or other halogens at strategic positions within the molecule. These modifications have opened up new avenues for designing molecules with enhanced metabolic stability or improved cell membrane permeability.
The role of computational chemistry and machine learning in drug discovery has also contributed to the optimization of synthetic routes involving Methyl 2-amino-5-iodonicotinate. By integrating experimental data with predictive models, researchers can identify optimal reaction conditions and predict the outcomes of complex synthetic transformations with greater accuracy. This synergy between experimental chemistry and computational methods has accelerated the development of novel therapeutic agents derived from this intermediate.
In conclusion, Methyl 2-amino-5-iodonicotinate (CAS No. 1227048-78-3) represents a cornerstone compound in modern pharmaceutical synthesis. Its unique structural features and high reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative treatments for various diseases. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of drug discovery efforts worldwide.
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